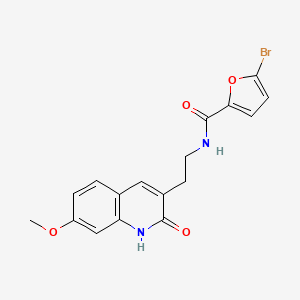
5-bromo-N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the quinoline and furan rings would give the molecule a certain degree of rigidity, while the bromine atom and the carboxamide group could participate in various types of intermolecular interactions .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of its functional groups. For example, the bromine atom could be replaced by other groups in a substitution reaction, and the carboxamide group could participate in condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide group could increase its solubility in polar solvents .Scientific Research Applications
Synthesis and Transformations
The synthesis of partly hydrogenated quinolines and their reactions to form various compounds demonstrate the versatility of these structures in chemical synthesis. This includes cycloadditions and transformations leading to the formation of substituted compounds, highlighting the potential for creating diverse molecules for further research applications (Zubkov et al., 2010).
Drug Discovery Intermediate Synthesis
Improvements in the synthesis of drug discovery intermediates, such as reducing isolation processes and increasing yields, demonstrate the ongoing efforts to streamline drug development. This efficiency contributes to faster and more cost-effective research and development processes in the pharmaceutical industry (Nishimura & Saitoh, 2016).
Anti-Inflammatory and Analgesic Agents
The synthesis of novel compounds derived from natural products and their evaluation as anti-inflammatory and analgesic agents highlight the exploration of new therapeutic options. This includes the investigation of compounds’ roles as cyclooxygenase inhibitors and their potential in treating inflammation and pain (Abu‐Hashem et al., 2020).
Antimicrobial Activity
The synthesis and evaluation of novel compounds for antimicrobial activities against drug-resistant bacteria demonstrate the ongoing search for effective treatments for bacterial infections. This includes the identification of compounds with potent activity against clinically isolated drug-resistant strains, which is critical in addressing the global challenge of antimicrobial resistance (Siddiqa et al., 2022).
Future Directions
Future research on this compound could focus on exploring its potential biological activities, developing efficient synthesis methods, and studying its physical and chemical properties . It could also be interesting to investigate its mechanism of action and potential uses in medicine or other fields.
properties
IUPAC Name |
5-bromo-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2O4/c1-23-12-3-2-10-8-11(16(21)20-13(10)9-12)6-7-19-17(22)14-4-5-15(18)24-14/h2-5,8-9H,6-7H2,1H3,(H,19,22)(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANESBTQUPQXQOF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C3=CC=C(O3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

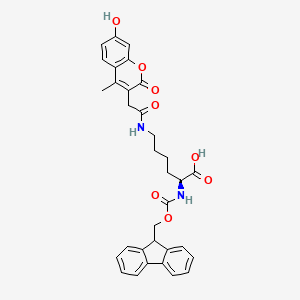

![2-[(2-Chlorophenyl)methylsulfanyl]-4-methylpyrimidine](/img/structure/B2408845.png)
![N-(2-(2-oxo-2-(phenethylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide](/img/structure/B2408846.png)
![9-benzyl-1-methyl-3-[(4-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2408848.png)
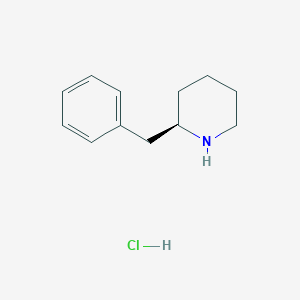
![4-methoxy-3-methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2408851.png)
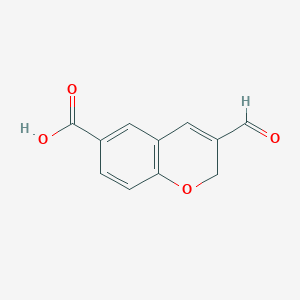
![2-[[1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2408853.png)

![4-amino-N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(furan-2-ylmethyl)-2-thioxo-2,3-dihydrothiazole-5-carboxamide](/img/structure/B2408857.png)
![6-chloro-N-ethyl-5-methyl-N-[(4-methylphenyl)(pyridin-3-yl)methyl]pyridine-3-sulfonamide](/img/structure/B2408859.png)
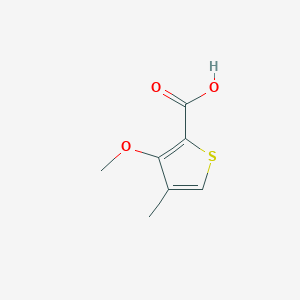
![2-chloro-N-{[(2,3,4-trifluorophenyl)carbamoyl]methyl}propanamide](/img/structure/B2408862.png)